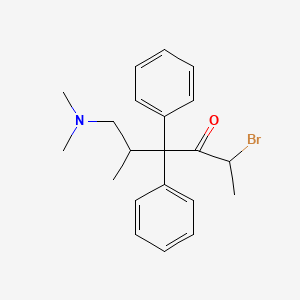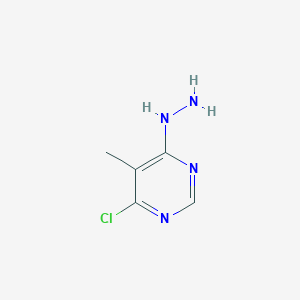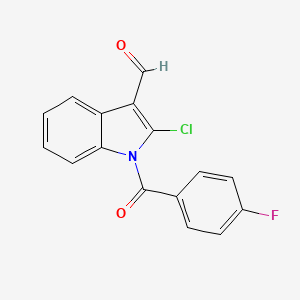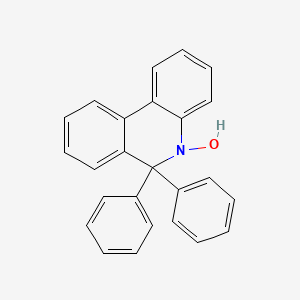
5-Hydroxy-6,6-diphenyl-phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6,6-diphenyl-phenanthridine is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a phenanthridine core with hydroxy and diphenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-diphenyl-phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of aniline precursors. For instance, an I2-mediated synthesis via intramolecular sp3 C–H amination of aniline precursors has been reported . This method is straightforward, does not use transition metals, and can be performed on a gram scale.
Industrial Production Methods
Industrial production methods for phenanthridine derivatives often involve classical reactions such as the Schmidt reaction, Ullmann reaction, and Beckmann rearrangement . These methods, however, may require additional steps for the synthesis of key starting materials and often result in moderate yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6,6-diphenyl-phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as dichromate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include halogenated phenanthridines, reduced phenanthridines, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-6,6-diphenyl-phenanthridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a DNA intercalator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6,6-diphenyl-phenanthridine involves its interaction with molecular targets such as DNA and enzymes. For example, it can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes, contributing to its antibacterial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound with a simpler structure.
6-Unsubstituted Phenanthridine: Lacks the hydroxy and diphenyl substituents.
Phenanthridinone: Contains a carbonyl group instead of a hydroxy group.
Uniqueness
5-Hydroxy-6,6-diphenyl-phenanthridine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its ability to form hydrogen bonds, while the diphenyl groups increase its hydrophobicity and potential for π-π interactions .
Propiedades
Número CAS |
77464-48-3 |
|---|---|
Fórmula molecular |
C25H19NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5-hydroxy-6,6-diphenylphenanthridine |
InChI |
InChI=1S/C25H19NO/c27-26-24-18-10-8-16-22(24)21-15-7-9-17-23(21)25(26,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,27H |
Clave InChI |
BEIPDONXZRKANB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4N2O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
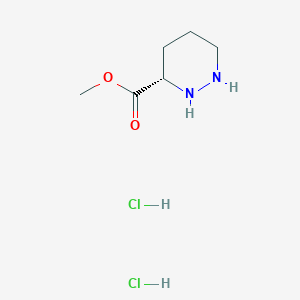

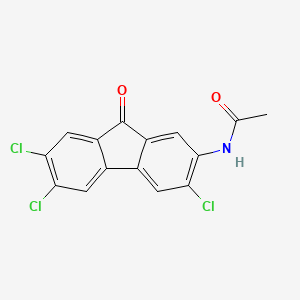
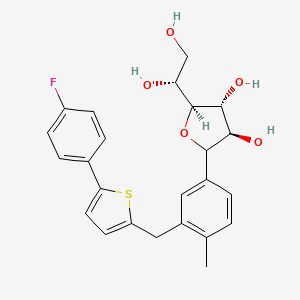
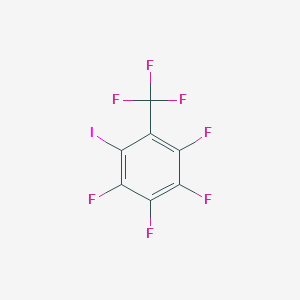
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
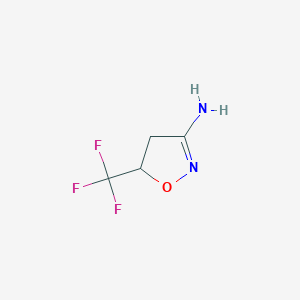
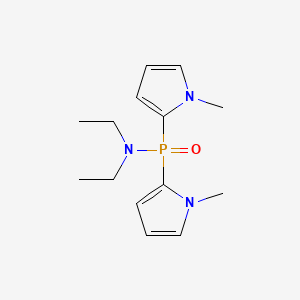
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
